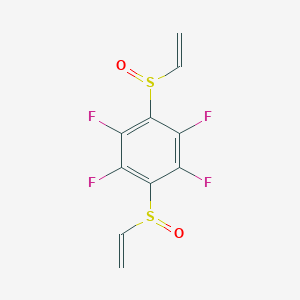
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene is an organic compound characterized by the presence of two ethenesulfinyl groups attached to a tetrafluorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene typically involves the introduction of ethenesulfinyl groups to a tetrafluorobenzene ring. One common method is the reaction of 1,4-dibromo-2,3,5,6-tetrafluorobenzene with ethenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethenesulfinyl groups can be oxidized to sulfone groups using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethenesulfinyl groups to thioether groups can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.
Substitution: Amines, thiols, and polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: 1,4-Di(sulfonyl)-2,3,5,6-tetrafluorobenzene.
Reduction: 1,4-Di(thioether)-2,3,5,6-tetrafluorobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene involves its interaction with molecular targets through its ethenesulfinyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The tetrafluorobenzene ring enhances the compound’s stability and reactivity, making it a potent agent in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Di(ethenesulfonyl)-2,3,5,6-tetrafluorobenzene: Similar structure but with sulfonyl groups instead of sulfinyl groups.
1,4-Di(thioether)-2,3,5,6-tetrafluorobenzene: Similar structure but with thioether groups instead of sulfinyl groups.
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrachlorobenzene: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene is unique due to the presence of both ethenesulfinyl groups and tetrafluorobenzene ring. This combination imparts distinct chemical properties such as high reactivity, stability, and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
185408-11-1 |
|---|---|
Formule moléculaire |
C10H6F4O2S2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
1,4-bis(ethenylsulfinyl)-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C10H6F4O2S2/c1-3-17(15)9-5(11)7(13)10(18(16)4-2)8(14)6(9)12/h3-4H,1-2H2 |
Clé InChI |
OGEDYVMCYWFXHX-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)C1=C(C(=C(C(=C1F)F)S(=O)C=C)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
![1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14272803.png)
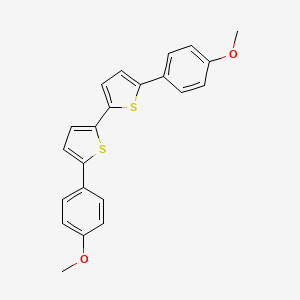
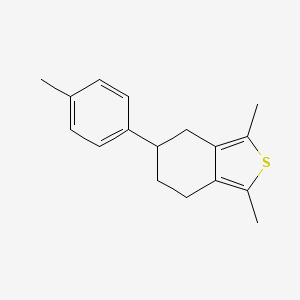
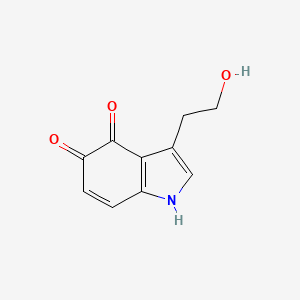
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)
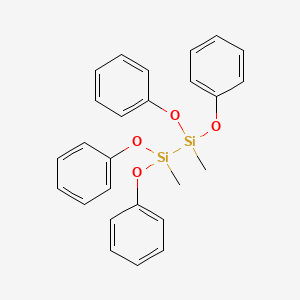
![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
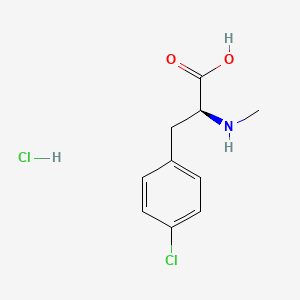

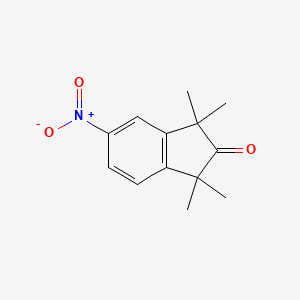
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

